Methymycin

Ribosome crystallography Macrolide binding Peptidyl transferase center

Select Methymycin for ribosomal research where generic 14-membered macrolides such as erythromycin are scientifically invalid substitutes. Methymycin's 12-membered lactone ring with a single desosamine sugar binds the peptidyl transferase center (PTC) rather than the nascent peptide exit tunnel, sparing approximately 40% of protein synthesis even at saturating concentrations. This unique binding topology makes it indispensable for PTC-targeted drug discovery, SAR campaigns on minimalist macrolide scaffolds, and combinatorial biosynthesis exploiting its distinct PKS architecture. Available in ≥95% purity. Request pricing for academic, bulk, and custom synthesis options.

Molecular Formula C25H43NO7
Molecular Weight 469.6 g/mol
CAS No. 497-72-3
Cat. No. B1233876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethymycin
CAS497-72-3
Synonymsmethymycin
Molecular FormulaC25H43NO7
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O
InChIInChI=1S/C25H43NO7/c1-9-20-25(6,30)11-10-19(27)14(2)12-15(3)22(17(5)23(29)32-20)33-24-21(28)18(26(7)8)13-16(4)31-24/h10-11,14-18,20-22,24,28,30H,9,12-13H2,1-8H3/b11-10+/t14-,15+,16-,17-,18+,20-,21-,22+,24+,25+/m1/s1
InChIKeyHUKYPYXOBINMND-HYUJHOPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methymycin (CAS 497-72-3): 12-Membered Macrolide Antibiotic Procurement and Research Use Overview


Methymycin (CAS 497-72-3) is a naturally occurring 12-membered macrolide antibiotic produced by Streptomyces venezuelae [1]. Structurally, it features a minimalist macrolactone scaffold adorned with a single desosamine sugar, distinguishing it from larger, more complex macrolides such as erythromycin [2]. Its physicochemical properties include a melting point of 195.5–197°C, a specific optical rotation of [α]D22 +61° (c = 0.7 in methanol), and UV absorption maxima at 223 and 322 nm [1]. Methymycin exerts its antibacterial activity by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, with a unique binding mode that targets the peptidyl transferase center (PTC) rather than the conventional macrolide binding pocket [3].

Why Methymycin Cannot Be Substituted by Generic 14-Membered Macrolides in Critical Research Applications


Generic substitution of methymycin with more common 14-membered macrolides (e.g., erythromycin) is scientifically invalid due to fundamental differences in molecular structure, ribosomal binding topology, and downstream translational consequences. Methymycin possesses a 12-membered macrolactone ring with a single desosamine sugar, whereas erythromycin contains a 14-membered ring decorated with both cladinose and desosamine moieties [1]. This structural divergence directly impacts binding: methymycin targets the peptidyl transferase center (PTC), while erythromycin binds to the conventional macrolide pocket in the nascent peptide exit tunnel (NPET) [2]. Consequently, methymycin permits the continued synthesis of approximately 40% of cellular proteins even at saturating concentrations, a stark contrast to erythromycin which nearly abolishes all protein synthesis [1]. These differences render methymycin unsuitable for applications requiring the broader inhibition profile of 14-membered macrolides, and equally, erythromycin cannot serve as a proxy for studies investigating PTC-targeted translation modulation or the specific resistance mechanisms associated with 12-membered ketolides.

Methymycin Quantitative Differentiation Evidence vs. Pikromycin and Erythromycin


Ribosomal Binding Site Divergence: Methymycin Targets the PTC, Not the Conventional Macrolide Pocket

Methymycin exhibits a unique ribosomal binding mode compared to canonical macrolides such as erythromycin. X-ray crystallography of the Deinococcus radiodurans 50S subunit complexed with methymycin revealed binding at the peptidyl transferase center (PTC), rather than the high-affinity macrolide pocket within the nascent peptide exit tunnel (NPET) utilized by erythromycin and other 14-membered macrolides [1]. This binding orientation results in a spatial blockage of the 3' end of the A-site tRNA location, a mechanism distinct from the tunnel occlusion typical of its class [1].

Ribosome crystallography Macrolide binding Peptidyl transferase center

Selective Protein Synthesis Inhibition: Methymycin Spares ~40% of the Proteome at Saturation

At saturating concentrations, methymycin (MTM) permits the continued synthesis of approximately 40% of cellular proteins in Escherichia coli, as demonstrated by gel electrophoretic analysis [1]. This is in sharp contrast to erythromycin, which allows the synthesis of only a few proteins under similar conditions [1]. The differential protein synthesis profile underscores a unique, context-specific mode of translation inhibition that is not shared by broader-spectrum macrolides [1].

Translation inhibition Proteomics Macrolide selectivity

Narrower Antibacterial Spectrum Compared to Co-Produced Pikromycin

Methymycin exhibits a narrower spectrum of antibacterial activity compared to the co-produced macrolide pikromycin [1]. This differential spectrum is a result of their distinct binding modes within the ribosomal exit tunnel, which lead to the inhibition of translation of somewhat different subsets of cellular proteins [1]. The narrower spectrum likely provides an ecological advantage to the producer organism by allowing targeted action against specific competitors [1].

Antibacterial spectrum MIC Co-produced antibiotics

Minimalist 12-Membered Scaffold vs. Erythromycin's 14-Membered Core

Methymycin features a 12-membered macrolactone ring with a single desosamine sugar, representing a minimalist architecture among macrolides [1]. In contrast, erythromycin contains a larger 14-membered ring with both cladinose and desosamine moieties [1]. This structural simplification directly influences the binding mode and selectivity profile of methymycin, making it a valuable scaffold for studying the minimal requirements for ribosomal inhibition.

Macrolide structure Ring size Structure-activity relationship

Divergent Polyketide Synthase Architecture in Methymycin Biosynthesis

The biosynthetic gene cluster for methymycin reveals a polyketide synthase (PKS) architecture distinct from that of 14-membered macrolides like erythromycin and oleandomycin [1]. Specifically, the PKS cluster for methymycin/pikromycin series producers harbors a six-module system where modules 5 and 6 are encoded on two separate proteins, whereas the erythromycin PKS encodes these modules on a single bimodular protein [1]. Additionally, a thioesterase II gene is located immediately downstream of the main PKS gene in the methymycin cluster [1].

Biosynthesis Polyketide synthase Genetic architecture

High-Value Methymycin Research and Industrial Application Scenarios


Mechanistic Studies of Ribosomal Translation and PTC-Targeted Inhibition

Due to its unique binding at the peptidyl transferase center (PTC) rather than the conventional macrolide pocket, methymycin is an essential tool for investigating ribosomal translation mechanisms [1]. Researchers studying the functional dynamics of the PTC or developing novel antibiotics that target this region will find methymycin irreplaceable as a probe molecule. Its ability to spare ~40% of protein synthesis further allows for the study of context-specific translation arrest [2].

Selective Antibacterial Agent for Mixed Microbial Community Studies

The narrower antibacterial spectrum of methymycin compared to pikromycin makes it a superior choice for ecological or microbiome studies where targeted inhibition of specific Gram-positive bacteria is desired without broad-spectrum disruption [3]. This selectivity is rooted in its idiosyncratic ribosomal interactions, which translate into a more restricted protein synthesis inhibition profile [3].

Scaffold for Semi-Synthetic Derivatization and SAR Studies

The minimalist 12-membered ring structure with a single desosamine sugar provides an attractive scaffold for medicinal chemistry efforts [2]. Its simplified architecture reduces the complexity of synthetic derivatization compared to larger macrolides like erythromycin, facilitating structure-activity relationship (SAR) studies aimed at optimizing antibacterial potency, reducing resistance susceptibility, or altering pharmacokinetic properties [2].

Combinatorial Biosynthesis and Metabolic Engineering Platform

The distinct polyketide synthase (PKS) architecture of the methymycin biosynthetic pathway, with its modular organization and downstream thioesterase II gene, offers a versatile platform for combinatorial biosynthesis [4]. Researchers can leverage this system to generate novel macrolide analogs through genetic manipulation of the PKS genes, providing a renewable source of structurally diverse compounds for drug discovery [4].

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